2,6-dichloro-N-(3-methylbutyl)benzamide
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Overview
Description
2,6-dichloro-N-(3-methylbutyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms attached to the benzene ring at positions 2 and 6, and an N-(3-methylbutyl) group attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(3-methylbutyl)benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at a temperature of around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors to ensure better control over reaction parameters and improved yield. The purification of the final product is typically done through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-dichloro-N-(3-methylbutyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, particularly at the benzylic position, leading to the formation of corresponding benzoic acid derivatives.
Reduction Reactions: The amide group can be reduced to an amine under strong reducing conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of 2,6-dichlorobenzoic acid.
Reduction: Formation of 2,6-dichloro-N-(3-methylbutyl)amine.
Scientific Research Applications
2,6-dichloro-N-(3-methylbutyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-(3-methylbutyl)benzamide involves its interaction with specific molecular targets. For instance, as an MMP inhibitor, it binds to the hemopexin domain of MT1-MMP, thereby inhibiting its collagenolytic activity. This inhibition prevents the degradation of the extracellular matrix, which is crucial for processes like angiogenesis and tumor metastasis .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloro-N-(1-methylbutyl)benzamide: Another benzamide derivative with similar inhibitory properties against MMPs.
2,6-Dichloro-N-(2-chloro-3-methylbutyl)benzamide:
Uniqueness
2,6-dichloro-N-(3-methylbutyl)benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the 3-methylbutyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15Cl2NO |
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Molecular Weight |
260.16 g/mol |
IUPAC Name |
2,6-dichloro-N-(3-methylbutyl)benzamide |
InChI |
InChI=1S/C12H15Cl2NO/c1-8(2)6-7-15-12(16)11-9(13)4-3-5-10(11)14/h3-5,8H,6-7H2,1-2H3,(H,15,16) |
InChI Key |
HMKCNMRPEBSDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
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